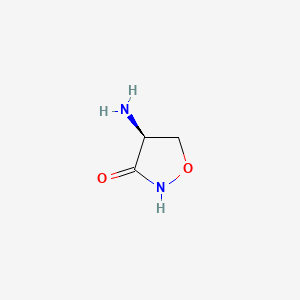

L-Cycloserin

Übersicht

Beschreibung

It is a structural analog of the amino acid D-alanine and was first discovered in 1954 from a type of Streptomyces bacteria . L-Cycloserine is known for its ability to inhibit bacterial cell wall synthesis, making it an effective treatment against drug-resistant strains of Mycobacterium tuberculosis .

Wissenschaftliche Forschungsanwendungen

L-Cycloserine has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and antibiotic resistance.

Biology: L-Cycloserine is used to investigate the role of D-alanine in bacterial cell wall synthesis and to study the effects of enzyme inhibition on bacterial growth.

Medicine: It is primarily used to treat drug-resistant tuberculosis and certain urinary tract infections. .

Industry: L-Cycloserine is used in the pharmaceutical industry to develop new antibiotics and to study the mechanisms of drug resistance.

Wirkmechanismus

Target of Action

L-Cycloserine is a broad-spectrum antibiotic that primarily targets the bacterial cell wall synthesis . It acts against two crucial enzymes important in the cytosolic stages of peptidoglycan synthesis: alanine racemase (Alr) and D-alanine: D-alanine ligase (Ddl) .

Mode of Action

L-Cycloserine works by inhibiting the formation of peptidoglycans, essential components of the bacterial cell wall . As a cyclic analogue of D-alanine, it interferes with the function of the enzymes Alr and Ddl, disrupting the incorporation of D-alanine into peptidoglycan during bacterial cell wall synthesis . This interference weakens the walls of the bacteria, leading to their death .

Biochemical Pathways

The affected biochemical pathway is the peptidoglycan synthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting the enzymes involved in this pathway, L-Cycloserine disrupts the structural integrity of the bacterial cell wall, leading to bacterial cell death .

Pharmacokinetics

L-Cycloserine exhibits a bioavailability of approximately 70% to 90% . It is metabolized in the liver and eliminated through the kidneys . The maximum excretion rate occurs 2 to 6 hours after administration, with 50% of the drug eliminated in 12 hours .

Result of Action

The primary result of L-Cycloserine’s action is the death of the bacteria. By inhibiting the formation of peptidoglycans, the antibiotic weakens the bacterial cell wall, leading to cell lysis and death . It is used in combination with other drugs to treat tuberculosis (TB) and certain urinary tract infections (UTI) .

Action Environment

The action of L-Cycloserine can be influenced by environmental factors. For instance, high doses of L-Cycloserine during Aedes aegypti blood feeding affect mosquito survival and motor activity, suggesting an interference with carbohydrate and ammonia metabolism in a time-dependent manner

Biochemische Analyse

Biochemical Properties

L-Cycloserine plays a crucial role in biochemical reactions by inhibiting enzymes involved in bacterial cell wall synthesis. Specifically, it competitively inhibits L-alanine racemase and D-alanine synthetase, which are essential for the production of D-alanine, a key component of the bacterial cell wall. By inhibiting these enzymes, L-Cycloserine disrupts the synthesis of peptidoglycan, leading to weakened cell walls and ultimately bacterial cell death .

Cellular Effects

L-Cycloserine has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death. In mammalian cells, L-Cycloserine has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in neurotransmitter synthesis, such as glutamate decarboxylase, which affects the levels of neurotransmitters like gamma-aminobutyric acid (GABA) in the brain .

Molecular Mechanism

The molecular mechanism of action of L-Cycloserine involves its binding interactions with specific enzymes. L-Cycloserine binds to the active site of L-alanine racemase and D-alanine synthetase, inhibiting their activity. This inhibition prevents the conversion of L-alanine to D-alanine, a critical step in peptidoglycan synthesis. Additionally, L-Cycloserine can inhibit other enzymes, such as glutamate decarboxylase, by binding to their active sites and preventing substrate binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Cycloserine can change over time. The stability and degradation of L-Cycloserine are important factors that influence its long-term effects on cellular function. Studies have shown that L-Cycloserine is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to L-Cycloserine can result in adaptive changes in cellular function, such as alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of L-Cycloserine vary with different dosages in animal models. At low doses, L-Cycloserine can effectively inhibit bacterial growth without causing significant toxicity. At high doses, L-Cycloserine can have toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect, while exceeding this dosage can lead to adverse effects .

Metabolic Pathways

L-Cycloserine is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes such as L-alanine racemase and D-alanine synthetase, which are involved in the synthesis of D-alanine. Additionally, L-Cycloserine can affect the levels of neurotransmitters by inhibiting enzymes like glutamate decarboxylase. These interactions can influence metabolic flux and metabolite levels in cells .

Transport and Distribution

L-Cycloserine is transported and distributed within cells and tissues through various mechanisms. It can be taken up by bacterial cells via specific transporters and accumulate in the cytoplasm, where it exerts its inhibitory effects. In mammalian cells, L-Cycloserine can cross the blood-brain barrier and affect neurotransmitter levels in the brain. The distribution of L-Cycloserine within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of L-Cycloserine is critical for its activity and function. In bacterial cells, L-Cycloserine localizes to the cytoplasm, where it inhibits enzymes involved in cell wall synthesis. In mammalian cells, L-Cycloserine can localize to specific compartments, such as the cytoplasm and mitochondria, where it affects enzyme activity and cellular metabolism. Targeting signals and post-translational modifications can direct L-Cycloserine to specific subcellular compartments, influencing its localization and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Cycloserine can be synthesized through various chemical routes. One common method involves the cyclization of O-ureido-L-serine, which is converted from L-serine and L-arginine . The reaction conditions typically involve the use of specific enzymes to facilitate the cyclization process.

Industrial Production Methods: Industrial production of L-Cycloserine often involves fermentation processes using Streptomyces species. The bacteria are cultured in a controlled environment, and the compound is extracted and purified from the fermentation broth . This method ensures a high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: L-Cycloserine undergoes various chemical reactions, including:

Oxidation: L-Cycloserine can be oxidized to form different derivatives, which may have varying biological activities.

Reduction: Reduction reactions can modify the functional groups in L-Cycloserine, potentially altering its efficacy.

Substitution: Substitution reactions can introduce new functional groups into the L-Cycloserine molecule, potentially enhancing its antibacterial properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule.

Vergleich Mit ähnlichen Verbindungen

L-Cycloserine is unique in its structure and mechanism of action compared to other antibiotics. Similar compounds include:

D-Cycloserine: An enantiomer of L-Cycloserine with similar antibacterial properties.

Beta-lactam antibiotics: Such as penicillins and cephalosporins, which also inhibit bacterial cell wall synthesis but through different mechanisms.

Vancomycin: Another antibiotic that inhibits cell wall synthesis but targets different enzymes and pathways.

L-Cycloserine’s uniqueness lies in its ability to inhibit both alanine racemase and D-alanine:D-alanine ligase, making it effective against drug-resistant strains of bacteria .

Eigenschaften

IUPAC Name |

(4S)-4-amino-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCUQKUCUHJBH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017231 | |

| Record name | L-4-Aminoisoxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>15.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339-72-0 | |

| Record name | L-Cycloserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levcycloserine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-4-Aminoisoxazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-4-aminoisoxazolidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVCYCLOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK7DRB7FMO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-Cycloserine acts primarily as a mechanism-based inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes [, , ]. Specifically, it inhibits alanine racemase, an enzyme crucial for bacterial cell wall synthesis, and serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis [, , , ].

A: L-Cycloserine inhibits SPT, which catalyzes the condensation of l-serine and palmitoyl-CoA, the first step in the de novo sphingolipid biosynthetic pathway []. This inhibition leads to a decrease in the levels of various sphingolipids, including ceramides, which are implicated in diverse cellular processes such as apoptosis, inflammation, and cell signaling [, , , ].

A: Alanine racemase is essential for the synthesis of d-alanine, a key component of bacterial peptidoglycans, which form the bacterial cell wall [, , ]. Inhibition of alanine racemase by L-Cycloserine disrupts d-alanine production, compromising cell wall integrity and leading to bacterial growth inhibition [, , ].

ANone: The molecular formula of L-Cycloserine is C3H6N2O2, and its molecular weight is 102.09 g/mol.

A: While the provided research articles do not offer comprehensive spectroscopic data, they mention techniques like UV-visible spectroscopy used to study the interaction of L-Cycloserine with enzymes like SPT []. These studies provide insights into the mechanism of enzyme inhibition by L-Cycloserine.

ANone: The provided research articles primarily focus on the biological activity and mechanism of action of L-Cycloserine. They do not provide detailed information about its material compatibility or stability under different environmental conditions.

A: L-Cycloserine primarily functions as an enzyme inhibitor rather than a catalyst. It exerts its biological effects by binding to and inactivating target enzymes involved in specific metabolic pathways [, , ].

A: While the provided articles primarily focus on L-Cycloserine, some studies explore the structure-activity relationships of D-Cycloserine, its enantiomer. Research on N(2)-substituted D,L-Cycloserine derivatives showed that modifications at the N(2) position generally led to a loss of inhibitory activity against alanine racemase []. These findings highlight the importance of the unmodified cyclic structure for the inhibitory activity of cycloserine enantiomers. More extensive SAR studies are needed to explore the effects of other modifications on the potency, selectivity, and pharmacological properties of L-Cycloserine.

ANone: The research provided predominantly focuses on the biochemical mechanisms of L-Cycloserine, particularly its interaction with enzymes and impact on specific metabolic pathways. The articles do not cover topics such as:

ANone: While the provided research articles do not delve into a comprehensive historical overview, they highlight some key milestones in L-Cycloserine research:

- Discovery and early characterization: L-Cycloserine was first isolated as a natural product from Streptomyces orchidaceus []. Early research focused on characterizing its antibiotic activity, particularly against Mycobacterium tuberculosis.

- Mechanism of action: Subsequent studies elucidated L-Cycloserine's mechanism of action as an inhibitor of alanine racemase, a PLP-dependent enzyme essential for bacterial cell wall biosynthesis [, , ]. This discovery established L-Cycloserine's importance as an antibacterial agent.

- Role in sphingolipid metabolism: Further research revealed that L-Cycloserine also inhibits SPT, the rate-limiting enzyme in the de novo synthesis of sphingolipids []. This finding sparked interest in exploring L-Cycloserine's potential in treating diseases associated with sphingolipid dysregulation, such as cancer and neurodegenerative disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1674868.png)